molecular formula C4H10O B585219 1,1,1-Trideuteriobutan-2-ol CAS No. 53716-61-3

1,1,1-Trideuteriobutan-2-ol

Cat. No. B585219
CAS RN: 53716-61-3
M. Wt: 77.141
InChI Key: BTANRVKWQNVYAZ-BMSJAHLVSA-N
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Description

“1,1,1-Trideuteriobutan-2-ol” is a chemical compound with the molecular formula C4H10O . It is also known as 1,1,1-Trideuterobutane . The molecular weight of this compound is 61.14 .


Molecular Structure Analysis

The molecular structure of a compound like “1,1,1-Trideuteriobutan-2-ol” can be analyzed using various techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) . These techniques provide vital structural information about the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1,1,1-Trideuteriobutan-2-ol” can be determined using various analytical techniques . These properties include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Biofuel Production

Sec-Butanol is an important and promising biofuel candidate . It is generally produced from heterotrophic microorganisms by carbohydrate fermentation . It is a better fuel additive than ethanol due to its higher energy content, lower hygroscopicity, and corrosiveness .

Chemical Feedstock

Butanol is an important chemical feedstock used for the synthesis of butyl acrylate and methacrylate esters, butyl glycol ether, butyl acetate, etc . It is also used as a solvent for the preparation of pharmaceutical products such as antibiotics, vitamins, and hormones .

Solvent in Various Industries

It is used as an efficient diluent solvent in the oil industry, perfume industry and as an extracting agent (food-grade) in the flavor industry .

Advanced Biofuels Synthesis

Sec-Butanol production relies on glucose fermentation methods to date and its synthesis has not previously been reported directly via Guerbet catalysis . In this paper, they report homogeneous catalysts that, by judicious choice of ligand, can access all of the technologically-relevant butanol isomers including sec-butanol .

Pd-catalyzed Diastereoselective 1,1-diarylation

This compound is used in a Pd-catalyzed diastereoselective 1,1-diarylation of 1,1-diarylethylene with chelation group free to enable the modular synthesis of smart material candidates .

Functionalisation of Esters via 1,3-chelation

For the first time, both 1,3-chelation and the formation of a tetrahedral intermediate were confirmed as the key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .

properties

IUPAC Name

1,1,1-trideuteriobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTANRVKWQNVYAZ-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sec-Butanol-1,1,1-d3

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